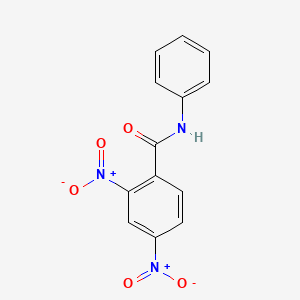
Propiophenone, 4'-methoxy-2'-(2-piperidinoethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a propiophenone core substituted with a methoxy group and a piperidinoethoxy side chain. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 4-methoxyacetophenone with 2-(2-chloroethoxy)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidinoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidinoethoxy side chain is believed to play a crucial role in its binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: The parent compound without the methoxy and piperidinoethoxy substitutions.
4’-Methoxypropiophenone: Similar structure but lacks the piperidinoethoxy side chain.
2’-(2-Piperidinoethoxy)propiophenone: Similar structure but lacks the methoxy group.
Uniqueness
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the methoxy group and the piperidinoethoxy side chain. These substitutions confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
20800-16-2 |
|---|---|
Formule moléculaire |
C17H26ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-[4-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-16(19)15-8-7-14(20-2)13-17(15)21-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H |
Clé InChI |
FEGHGROBTOZSJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




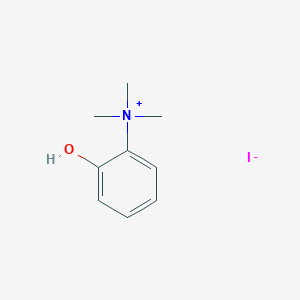
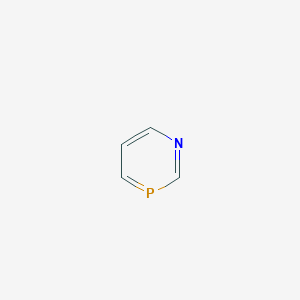
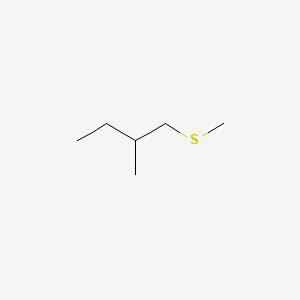


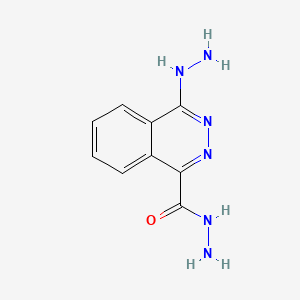
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
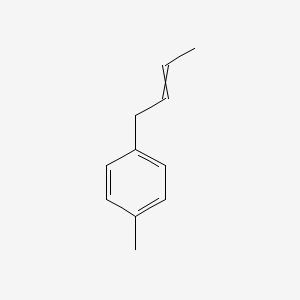
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
